- An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and EpoxidesChemPlusChem, 2020, 85(7), 1587-1595,
Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)

1-Methylpyridin-1-ium iodide structure
Nome del prodotto:1-Methylpyridin-1-ium iodide
1-Methylpyridin-1-ium iodide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-METHYLPYRIDIN-1-IUM IODIDE
- Pyridine methiodide
- 1-Methylpyridinium·iodide
- 1-Methylpyridinium iodide
- N-Methylpyridinium iodide
- PYRIDINIUM, 1-METHYL-, IODIDE
- Pyridinium, 1-methyl-, iodide (1:1)
- methylpyridinium iodide
- 1-methyl pyridinium iodide
- WLN: T6KJ A1 &I
- HLNJFEXZDGURGZ-UHFFFAOYSA-M
- NSC97384
- AX8266500
- 1-Methylpyridinium iodide, analytical standard
- 1-Methylpyridinium iodide (6CI, 7CI)
- Pyridinium, 1-methyl-, iodide (8CI, 9CI)
- 1-Methylpyridin-1-ium iodide
-
- MDL: MFCD00160400
- Inchi: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
- Chiave InChI: HLNJFEXZDGURGZ-UHFFFAOYSA-M
- Sorrisi: [I-].C1C=C[N+](C)=CC=1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 46.1
- Superficie polare topologica: 3.9
Proprietà sperimentali
- Colore/forma: Solid
1-Methylpyridin-1-ium iodide Informazioni sulla sicurezza
- Parola segnale:Danger
- Dichiarazione di pericolo: H302;H318
- Dichiarazione di avvertimento: P280;P301+P312+P330;P305+P351+P338+P310
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- RTECS:UU6300000
- Condizioni di conservazione:Room temperature
1-Methylpyridin-1-ium iodide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3907646-5g |
1-Methylpyridin-1-iumiodide |
930-73-4 | 95% | 5g |
RMB 739.20 | 2025-02-20 | |
AstaTech | 50798-5/G |
1-METHYLPYRIDIN-1-IUM IODIDE |
930-73-4 | 97% | 5g |
$99 | 2023-09-17 | |
eNovation Chemicals LLC | D757268-5g |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 5g |
$110 | 2024-06-06 | |
Enamine | EN300-1663440-0.25g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 0.25g |
$24.0 | 2023-06-04 | |
Enamine | EN300-1663440-2.5g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 2.5g |
$94.0 | 2023-06-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-5g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 5g |
1499.0CNY | 2021-07-17 | |
Cooke Chemical | BD3907646-100mg |
1-Methylpyridin-1-iumiodide |
930-73-4 | 95% | 100mg |
RMB 44.80 | 2025-02-20 | |
Enamine | EN300-1663440-10.0g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 10g |
$376.0 | 2023-06-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-100mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 100mg |
57CNY | 2021-05-07 | |
Aaron | AR00GV7Q-250mg |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 250mg |
$4.00 | 2025-01-24 |
1-Methylpyridin-1-ium iodide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 24 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Direct C-H Sulfonylimination of Pyridinium SaltsOrganic Letters, 2022, 24(15), 2821-2825,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Ethyl acetate ; overnight, 70 °C
Riferimento
- An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide FixationChemSusChem, 2018, 11(24), 4262-4268,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Acetone ; 16 h, rt → reflux
Riferimento
- Binding properties and supramolecular polymerization of a water-soluble resorcin[4]areneOrganic Chemistry Frontiers, 2019, 6(8), 1236-1243,
Metodo di produzione 5
Condizioni di reazione
1.1 12 h, 100 °C
Riferimento
- Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer BehaviorACS Omega, 2018, 3(11), 15281-15292,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 8 h, rt
Riferimento
- Symmetric Halogen Bonding Is Preferred in SolutionJournal of the American Chemical Society, 2012, 134(12), 5706-5715,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 8 h, 80 °C
Riferimento
- Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagentsOrganic & Biomolecular Chemistry, 2023, 21(5), 1008-1013,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indolesOrganic Letters, 2023, 25(28), 5203-5208,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetone ; rt
Riferimento
- Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterasesLetters in Organic Chemistry, 2009, 6(6), 500-503,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" DichlorineChemistry - A European Journal, 2020, 26(61), 13776-13778,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 16 h, 90 °C
Riferimento
- C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical StudyAdvanced Synthesis & Catalysis, 2018, 360(20), 3990-3998,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 12 h, 90 °C
Riferimento
- External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium saltsOrganic Chemistry Frontiers, 2020, 7(17), 2405-2413,
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Toluene ; 3 h, reflux
Riferimento
- Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic HostsJournal of the American Chemical Society, 1998, 120(48), 12443-12452,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 12 h, 70 °C
Riferimento
- Synthesis of 2-Formylpyrroles from Pyridinium Iodide SaltsOrganic Letters, 2020, 22(15), 6107-6111,
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 2 h, 120 °C
Riferimento
- Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent OrganocatalysisAdvanced Synthesis & Catalysis, 2021, 363(20), 4779-4788,
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Ethyl acetate ; 3 h, 25 °C
Riferimento
- From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in WaterAdvanced Synthesis & Catalysis, 2022, 364(1), 87-93,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Structural considerations for charge-enhanced Bronsted acid catalystsJournal of Physical Organic Chemistry, 2020, 33(8),,
Metodo di produzione 19
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 24 h, reflux
Riferimento
- Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state studyOrganic & Biomolecular Chemistry, 2009, 7(18), 3698-3708,
Metodo di produzione 20
Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
- The Synthesis of Evoninic Acids2006, , ,,
1-Methylpyridin-1-ium iodide Raw materials
1-Methylpyridin-1-ium iodide Preparation Products
1-Methylpyridin-1-ium iodide Letteratura correlata
-
Sadia Shahbaz,Asif Ali Tahir,Tapas Mallick,Idris Al Siyabi,Bandar Y. Alfaifi,Safeer Ahmed New J. Chem. 2020 44 20212
-
Duo Fu,Jiaxi Xu Org. Biomol. Chem. 2023 21 1008
-
Isabella Richter,Jusaku Minari,Philip Axe,John P. Lowe,Tony D. James,Kazuo Sakurai,Steven D. Bull,John S. Fossey cation–π interactions control the conformation of nonrestricted (phenylalkyl)pyridines. Isabella Richter Jusaku Minari Philip Axe John P. Lowe Tony D. James Kazuo Sakurai Steven D. Bull John S. Fossey Chem. Commun. 2008 1082
-
Siva Bala Subramaniyan,Megarajan Sengan,Ramesh Subburethinam,Anbazhagan Veerappan New J. Chem. 2021 45 11937
-
Liang Li,Huijuan Cui,Zhou Yang,Xutang Tao,Xinsong Lin,Ning Ye,Huai Yang CrystEngComm 2012 14 1031
930-73-4 (1-Methylpyridin-1-ium iodide) Prodotti correlati
- 110517-82-3(Ferrocenylethyl maleimide)
- 32601-89-1(2-(bromomethyl)-6-chloroquinoxaline)
- 2411235-70-4(N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide)
- 1804890-83-2(Ethyl 2-cyano-3-iodo-5-nitrobenzoate)
- 1805221-75-3(4-Bromo-2-cyano-5-(difluoromethyl)pyridine)
- 1806769-95-8(Methyl 3-(chloromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)
- 104500-98-3(1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde)
- 2137742-36-8(1H-1,2,4-Triazole, 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-)
- 3714-73-6(3-(2,3-Dihydroxyphenyl)propionic Acid)
- 451504-85-1(N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:930-73-4)1-Methylpyridin-1-ium iodide

Purezza:99%
Quantità:25g
Prezzo ($):440.0